molecular formula C14H14Cl2N2 B596077 4,6-Dichloro-2-cyclohexylquinazoline CAS No. 1245183-68-9

4,6-Dichloro-2-cyclohexylquinazoline

Cat. No.: B596077
CAS No.: 1245183-68-9
M. Wt: 281.18
InChI Key: SFQJPSSUVYBLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-cyclohexylquinazoline is a chemical compound with the molecular formula C14H14Cl2N2. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at the 4th and 6th positions and a cyclohexyl group at the 2nd position.

Preparation Methods

The synthesis of 4,6-Dichloro-2-cyclohexylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-cyclohexyl-4,6-dichloroaniline with formamide or formic acid under high-temperature conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4,6-Dichloro-2-cyclohexylquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinazoline derivatives with altered electronic properties .

Scientific Research Applications

4,6-Dichloro-2-cyclohexylquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclohexylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used. For example, in anticancer research, it may inhibit certain kinases involved in cell proliferation.

Properties

IUPAC Name

4,6-dichloro-2-cyclohexylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQJPSSUVYBLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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